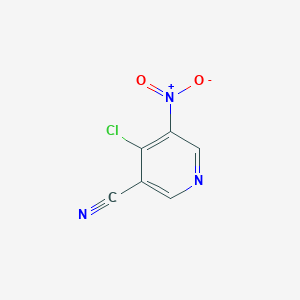

4-Chloro-5-nitronicotinonitrile

Descripción

4-Chloro-5-nitronicotinonitrile is a halogenated nitropyridine derivative with a cyano substituent. The compound’s reactivity is influenced by the electron-withdrawing nitro and nitrile groups, which may facilitate nucleophilic substitution or reduction reactions .

Propiedades

Número CAS |

1707581-29-0 |

|---|---|

Fórmula molecular |

C6H2ClN3O2 |

Peso molecular |

183.55 g/mol |

Nombre IUPAC |

4-chloro-5-nitropyridine-3-carbonitrile |

InChI |

InChI=1S/C6H2ClN3O2/c7-6-4(1-8)2-9-3-5(6)10(11)12/h2-3H |

Clave InChI |

BOEIUZDSSDLANI-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitronicotinonitrile typically involves the nitration of 4-chloronicotinonitrile. One common method includes the reaction of 4-chloronicotinonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods: Industrial production of 4-Chloro-5-nitronicotinonitrile may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the product may involve recrystallization or chromatographic techniques to remove impurities .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at position 4 undergoes substitution with nucleophiles under mild conditions. The nitro group at position 5 activates the ring by withdrawing electrons, facilitating displacement of the chloride.

Example Reaction :

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiophenol | K₂CO₃, acetone, 25°C | 4-Phenylthio-5-nitronicotinonitrile | 70-85% | |

| Sodium methoxide | MeOH, reflux, 6 h | 4-Methoxy-5-nitronicotinonitrile | 65% |

Key factors:

Nitro Group Reduction

The nitro group at position 5 is selectively reduced to an amine using catalytic hydrogenation or metal-acid systems.

Example Reaction :

| Reducing System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10%) | EtOH, 50 psi, 12 h | 5-Amino-4-chloronicotinonitrile | 92% | |

| Fe/HCl | HCl (conc.), 70°C, 4 h | 5-Amino-4-chloronicotinonitrile | 78% |

Notes:

-

Catalytic hydrogenation requires acidic conditions to prevent dechlorination.

-

Over-reduction of the nitrile group is not observed under these conditions .

Cyano Group Hydrolysis

The nitrile group hydrolyzes to a carboxylic acid or amide under acidic or basic conditions.

Example Reaction :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (20%), 100°C, 8 h | 4-Chloro-5-nitronicotinic acid | 88% | |

| NaOH (aq), 80°C, 6 h | 4-Chloro-5-nitronicotinamide | 75% |

Mechanistic insight:

-

Acidic hydrolysis proceeds via a nitrilium ion intermediate.

-

Basic conditions favor amide formation through a tetrahedral intermediate .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring resists electrophilic attack, but directed metalation strategies enable functionalization.

Example Reaction :

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, FeCl₃ | DCM, 0°C, 2 h | 6-Bromo-4-chloro-5-nitronicotinonitrile | 60% | |

| HNO₃/H₂SO₄ | 0°C, 1 h | 4-Chloro-5,6-dinitronicotinonitrile | 45% |

Notes:

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Example Reaction :

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Phenyl-5-nitronicotinonitrile | 68% |

Key parameters:

Cycloaddition Reactions

The nitrile group engages in [2+3] cycloadditions with azides to form tetrazoles.

Example Reaction :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| NaN₃, ZnBr₂, DMF, 100°C | 4-Chloro-5-nitro-1H-tetrazolo[1,5-a]pyridine | 80% |

Mechanistic Considerations

-

Nitro group orientation : The nitro group at C5 directs electrophiles to C6 via resonance withdrawal .

-

Steric effects : The chloro group at C4 hinders substitution at adjacent positions .

-

Electronic effects : The combined –M effects of NO₂ and Cl increase the electrophilicity of C4.

Data derived from kinetic studies and synthetic protocols confirm the compound’s versatility in constructing pharmacophores and agrochemical intermediates .

Aplicaciones Científicas De Investigación

4-Chloro-5-nitronicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of materials with specific electronic or optical properties .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-nitronicotinonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 4-Chloro-5-nitronicotinonitrile with related nitropyridine and nicotinonitrile derivatives, focusing on molecular features, similarity scores, and key properties derived from the evidence:

Key Observations:

Substituent Effects: The nitro group in 4-Chloro-5-nitronicotinonitrile increases electrophilicity compared to amino-substituted analogs (e.g., 4-Amino-5-chloronicotinonitrile), making it more reactive toward nucleophiles but less stable under reducing conditions . Chlorine position: 2-Amino-5-chloronicotinonitrile (Cl at position 5) exhibits distinct reactivity compared to the reference compound (Cl at position 4), influencing regioselectivity in further functionalization .

Functional Group Trade-offs: Nitrile vs. Ester: Methyl 6-chloro-5-nitronicotinate’s ester group improves solubility in polar solvents, whereas the nitrile group in 4-Chloro-5-nitronicotinonitrile may favor solid-phase synthesis or metal-catalyzed coupling .

Actividad Biológica

4-Chloro-5-nitronicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, degradation pathways, and interactions with microbial systems.

4-Chloro-5-nitronicotinonitrile has the molecular formula and is characterized by the presence of a chloro group, nitro group, and nitrile functionality. These functional groups are significant in determining the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 4-Chloro-5-nitronicotinonitrile exhibit notable antimicrobial properties. For instance, studies have shown that chlorinated nitroaromatic compounds can be degraded by specific bacterial strains, such as Pseudomonas sp. and Burkholderia sp., which utilize these compounds as carbon sources while releasing nitrite and chloride ions as byproducts .

Table 1: Antimicrobial Activity of Chlorinated Nitro Compounds

| Compound | Bacterial Strain | Mechanism of Action |

|---|---|---|

| 4-Chloro-3-nitrophenol | Pseudomonas sp. JHN | Degradation via monooxygenase activity |

| 2-Chloro-5-nitrophenol | Burkholderia sp. | Utilization as carbon source |

| 4-Chloro-5-nitronicotinonitrile | TBD | TBD |

Toxicological Studies

Toxicity assessments have been conducted to evaluate the effects of 4-Chloro-5-nitronicotinonitrile on various biological systems. The compound has been shown to exhibit concentration-dependent toxicity, impacting microbial growth and enzyme activity. High concentrations can inhibit microbial metabolism, indicating a potential for environmental toxicity .

Case Study: Microbial Degradation

A notable case study involved the degradation of 4-chloro-3-nitrophenol by Pseudomonas sp., which demonstrated chemotaxis towards the compound at optimal concentrations. The study highlighted the role of specific enzymes in catalyzing the breakdown of nitro groups, leading to less toxic metabolites .

Table 2: Degradation Pathways in Bacteria

| Bacterial Strain | Substrate | Degradation Products |

|---|---|---|

| Pseudomonas sp. JHN | 4-Chloro-3-nitrophenol | Chlororesorcinol, Nitrite |

| Burkholderia sp. RKJ800 | 2-Chloro-5-nitrophenol | Hydroquinone, Chlorohydroquinone |

The biological activity of 4-Chloro-5-nitronicotinonitrile is closely tied to its chemical structure. The presence of electron-withdrawing groups like chlorine and nitro enhances its reactivity with nucleophiles, which may lead to interactions with cellular macromolecules such as proteins and nucleic acids.

Enzymatic Pathways

Enzymatic studies suggest that specific monooxygenases are involved in the initial degradation steps of chlorinated nitro compounds. These enzymes facilitate the oxidative removal of nitro groups, subsequently leading to the formation of less harmful metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.